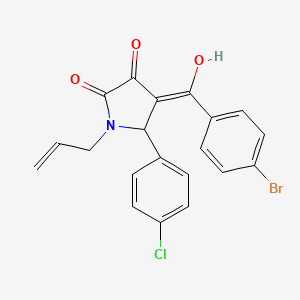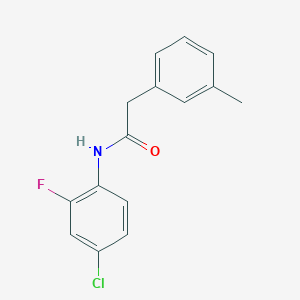![molecular formula C18H18N4O4S B5477138 N'-[2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonyl-N,N-dimethylmethanimidamide](/img/structure/B5477138.png)
N'-[2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonyl-N,N-dimethylmethanimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonyl-N,N-dimethylmethanimidamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a 1,3,4-oxadiazole ring, a methoxyphenyl group, and a sulfonyl-N,N-dimethylmethanimidamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonyl-N,N-dimethylmethanimidamide typically involves multiple steps, starting with the preparation of the 1,3,4-oxadiazole ring. This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions, while the sulfonyl-N,N-dimethylmethanimidamide moiety is added through sulfonylation and subsequent amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity and consistency.
化学反应分析
Types of Reactions
N’-[2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonyl-N,N-dimethylmethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol, depending on the reducing agent used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides or thiols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
N’-[2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonyl-N,N-dimethylmethanimidamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions, particularly those involving oxidative stress and inflammation.
Medicine: The compound has potential therapeutic applications, such as in the development of anti-inflammatory and anticancer agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N’-[2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonyl-N,N-dimethylmethanimidamide involves its interaction with molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, altering gene expression, or interacting with cellular receptors. For example, it could inhibit the activity of enzymes involved in oxidative stress or inflammation, leading to reduced levels of reactive oxygen species and pro-inflammatory cytokines.
相似化合物的比较
Similar Compounds
- N-(2-(5-(4-methoxyphenyl)-2-(pyridin-2-yl)-1H-imidazol-4-yl)ethyl)-4-pentylbenzenesulfonamide
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
Uniqueness
N’-[2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonyl-N,N-dimethylmethanimidamide stands out due to its unique combination of functional groups and structural features. The presence of the 1,3,4-oxadiazole ring and the sulfonyl-N,N-dimethylmethanimidamide moiety provides distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
属性
IUPAC Name |
N'-[2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonyl-N,N-dimethylmethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c1-22(2)12-19-27(23,24)16-7-5-4-6-15(16)18-21-20-17(26-18)13-8-10-14(25-3)11-9-13/h4-12H,1-3H3/b19-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLUYDITDNGTGU-UNOMPAQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N\S(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(1E)-2-(4-Nitrophenyl)ethenyl]-4-oxo-4H-3,1-benzoxazin-6-YL acetate](/img/structure/B5477072.png)
![methyl 3-ethyl-2-[(1R*,2R*,6S*,7S*)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]-3H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B5477075.png)

![1-ethyl 6-methyl 7-amino-4-oxo-3-(4-pyridinyl)-8-(4-pyridinylmethylene)-3,4-dihydro-8H-pyrrolo[2,1-c][1,4]thiazine-1,6-dicarboxylate](/img/structure/B5477090.png)
![4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5477098.png)
![4-[[(2,2-Dimethyl-4-phenyloxan-4-yl)methylamino]methyl]phenol;hydrochloride](/img/structure/B5477110.png)

![N-(3-chloro-4-fluorophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5477126.png)
![(6-chloro-2H-chromen-3-yl)-[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B5477155.png)
![N-ethyl-N-(4-pyridinylmethyl)-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5477169.png)
![3-{5-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}propanoic acid](/img/structure/B5477174.png)
![N-[3-(2-methoxyphenyl)-2-propen-1-yl]-N-methylcyclohexanamine](/img/structure/B5477175.png)
![5-(4-fluorophenyl)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5477182.png)
![2-[1-(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-4-piperidinyl]-2-propanol](/img/structure/B5477188.png)
